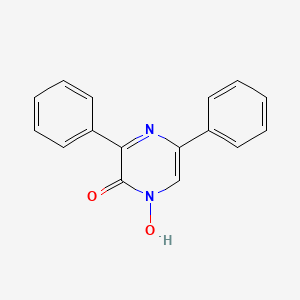

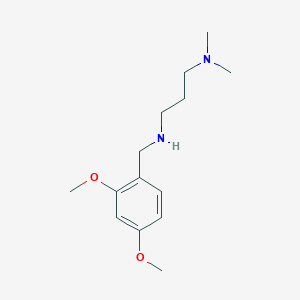

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone” is also known as “1-hydroxy-3,5-diphenyl-pyrazol-4-ol” with a CAS number of 17953-00-3 . Its molecular weight is 252.26800 .

Molecular Structure Analysis

The molecular structure of “1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone” is not available in the sources I found .Scientific Research Applications

Antiviral and Antibacterial Applications

- Synthesis and Antiviral Activity : The synthesis of pyrazinone derivatives has been explored for antiviral activities against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I) (Pandey et al., 2004).

- Antibacterial and Antioxidant Activities : Pyrazole derivatives are studied for their antibacterial activity against both Gram-positive and Gram-negative bacteria and their moderate antioxidant activities through DPPH scavenging assays (Golea Lynda, 2021).

Chemical Synthesis and Catalysis

- Highly Regioselective Synthesis : The regioselective synthesis of pyrazole derivatives through 1,3-dipolar cycloaddition reactions showcases their utility in creating structurally diverse compounds (Alizadeh et al., 2015).

- Efficient Catalysis in Phosphate Ester Cleavage : Dizinc(II) complexes based on the pyrazolate ligands have been synthesized and investigated as functional models for phosphoesterases, underlining the role of pyrazinone derivatives in mimicking enzymatic activity (Penkova et al., 2009).

Photophysical Properties

- Solvatofluorochromic Ratiometric Polarity Probes : Novel pyrazoline derivatives containing 3-hydroxychromone units have been synthesized and examined for their high solvatofluorochromism, paving the way for their application in analytical chemistry and biophysics as effective ratiometric polarity probes (Svechkarev et al., 2008).

Herbicidal Activity

- Herbicidal Activity of Pyrazole Benzophenone Derivatives : The design and synthesis of 1-acyl-3-phenyl-pyrazol benzophenones for targeting 4-hydroxyphenylpyruvate dioxygenase, a promising target for herbicide discovery, demonstrate the agricultural applications of these compounds (Fu et al., 2017).

Mechanism of Action

properties

IUPAC Name |

1-hydroxy-3,5-diphenylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16-15(13-9-5-2-6-10-13)17-14(11-18(16)20)12-7-3-1-4-8-12/h1-11,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLNFNVHMLTOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C(=N2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-hydroxy-3,5-diphenyl-2(1H)-pyrazinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2793013.png)

![2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2793014.png)

![1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B2793015.png)

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793018.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2793022.png)

![N-(3-chlorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2793023.png)

![Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2793024.png)

![1-benzyl-N~5~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2793033.png)